molecular formula C15H15NO2 B8155563 1-Cyclopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester

1-Cyclopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester

Cat. No.: B8155563
M. Wt: 241.28 g/mol
InChI Key: MIJDSULZMSJXOH-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a cyclopropyl group, a vinyl group, and a methyl ester functional group attached to the indole core. The presence of these groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core . The vinyl and cyclopropyl groups can be introduced through subsequent reactions, such as vinylation and cyclopropanation, respectively.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated or nitrated indole derivatives

Scientific Research Applications

1-Cyclopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The vinyl and cyclopropyl groups may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.

    1-Methylindole: A simpler indole derivative with a methyl group at the nitrogen atom.

    6-Bromoindole: An indole derivative with a bromine substituent at the 6-position.

Uniqueness: 1-Cyclopropyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester is unique due to the presence of the cyclopropyl and vinyl groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 1-cyclopropyl-6-ethenylindole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-3-10-8-13(15(17)18-2)12-6-7-16(11-4-5-11)14(12)9-10/h3,6-9,11H,1,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJDSULZMSJXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CN(C2=CC(=C1)C=C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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